molecular formula C6H6BrClN2 B6167730 6-bromo-2-chloro-N-methylpyridin-3-amine CAS No. 1256805-82-9

6-bromo-2-chloro-N-methylpyridin-3-amine

Cat. No.: B6167730
CAS No.: 1256805-82-9
M. Wt: 221.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-N-methylpyridin-3-amine ( 1256805-82-9) is a high-purity pyridine-based building block supplied for advanced research and development applications . This compound, with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol, is a key synthetic intermediate in medicinal chemistry and drug discovery pipelines . Its specific structure, featuring both bromo and chloro substituents on the pyridine ring, along with an N-methylamine group, makes it a versatile precursor for constructing complex molecules through sequential metal-catalyzed cross-couplings and nucleophilic substitution reactions . Researchers primarily utilize this reagent in the synthesis of potential active pharmaceutical ingredients (APIs) and other sophisticated heterocyclic compounds . As a standard specification, this product is accompanied by comprehensive analytical data to ensure identity and purity for your research. This chemical is strictly for professional, research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use .

Properties

CAS No.

1256805-82-9

Molecular Formula

C6H6BrClN2

Molecular Weight

221.5

Purity

95

Origin of Product

United States

Preparation Methods

Bromination at Position 6

Bromination typically employs bromine (Br₂) or hydrobromic acid (HBr) in the presence of catalysts. A patent (CN103086964A) describes bromination of 6-amino-2-methylpyridine using HBr and bromine at -20 to -10°C, achieving a 92% yield of 6-bromo-2-methylpyridine. This method minimizes side reactions due to controlled temperature and stoichiometry.

Chlorination at Position 2

Chlorination is achieved using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). For example, chlorination of 6-bromo-2-methylpyridine with SO₂Cl₂ at 50–80°C introduces chlorine at position 2, forming 6-bromo-2-chloro-2-methylpyridine. Subsequent oxidation and functional group modifications yield the target compound.

Table 1: Halogenation Conditions and Outcomes

StepReagents/ConditionsYieldPuritySource
BrominationHBr, Br₂, -20°C, 1.5h92%99.3%
ChlorinationSO₂Cl₂, 60°C, 6h85%98.5%

Multi-Step Synthesis from 6-Amino-2-methylpyridine

A robust industrial route involves diazotization, bromination, oxidation, and methylation, as detailed in CN103086964A.

Diazotization and Bromination

6-Amino-2-methylpyridine undergoes diazotization with sodium nitrite (NaNO₂) in HBr at -10°C, followed by bromine addition. This step replaces the amino group with bromine, yielding 6-bromo-2-methylpyridine with 91–92% efficiency.

Oxidation to Carboxylic Acid

The methyl group at position 2 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous medium at 60–70°C. This produces 6-bromo-2-pyridinecarboxylic acid, a precursor for further functionalization.

Esterification and Amination

The carboxylic acid is esterified with methanol catalyzed by p-toluenesulfonic acid (PTSA), followed by amination with methylamine (CH₃NH₂). This sequence introduces the N-methylamine group at position 3, culminating in the target compound.

Table 2: Multi-Step Synthesis Performance

StepKey ReagentsYieldNotesSource
DiazotizationNaNO₂, HBr, Br₂92%Low temp minimizes decomposition
OxidationKMnO₄, H₂O, 70°C78%High purity
AminationCH₃NH₂, Pd catalyst65%Requires optimization

Nucleophilic Substitution Strategies

Nucleophilic substitution offers a direct route to introduce the N-methylamine group.

Chlorine Displacement

6-Bromo-2-chloro-3-nitropyridine undergoes nitro group reduction to an amine, followed by methylation. Chlorine at position 2 is retained due to its lower reactivity compared to bromine, enabling selective substitution.

Comparative Analysis of Methods

Efficiency and Scalability

  • Halogenation : High yields (>85%) but demands precise temperature control.

  • Multi-Step Synthesis : Industrially viable with 65–78% overall yield, though oxidation steps are rate-limiting.

  • Nucleophilic Substitution : Lower yields (60–70%) but useful for late-stage functionalization.

Cost and Complexity

  • Bromine and chlorine sources are cost-effective, but catalyst use (e.g., Pd) increases expenses.

  • Multi-step synthesis requires extensive purification, impacting scalability.

Emerging Approaches and Optimization

Recent advances focus on catalyst design to improve amination efficiency. For example, nickel-based catalysts may reduce costs compared to palladium. Flow chemistry is also being explored to enhance oxidation step throughput .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an amino derivative, while oxidation can yield a pyridine oxide.

Scientific Research Applications

6-Bromo-2-chloro-N-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substitutions

Pyridine derivatives with halogen and alkyl/aryl substitutions are widely studied for their pharmacological and material science applications. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
6-Bromo-2-chloro-N-methylpyridin-3-amine 2-Cl, 6-Br, N-Me C₆H₆BrClN₂ 221.48 1038920-08-9 Pharmaceutical intermediate
6-Bromo-2,4-dimethylpyridin-3-amine 2-Me, 4-Me, 6-Br C₇H₉BrN₂ 201.07 897733-12-9 Medical intermediate
6-Bromo-2-fluoropyridin-3-amine 2-F, 6-Br C₅H₄BrFN₂ 190.00 850220-97-2 Research chemical
6-Bromo-2-chloro-4-iodopyridin-3-amine 2-Cl, 4-I, 6-Br C₅H₃BrClIN₂ 333.35 HB194 series Catalysis/Synthesis
5-Bromo-6-methoxypyridin-3-amine 5-Br, 6-OMe C₆H₇BrN₂O 217.04 53242-18-5 Not specified
2-Bromo-6-chloro-5-methylpyridin-3-amine 2-Br, 5-Me, 6-Cl C₆H₆BrClN₂ 220.48 1823003-95-7 Anticancer research

Impact of Substituents on Properties

Electronic Effects
  • Halogens (Br, Cl, F): Bromine and chlorine are electron-withdrawing groups, enhancing electrophilic substitution reactivity.
  • Methyl Groups (N-Me, C-Me) : The N-methyl group in the target compound reduces hydrogen-bonding capacity, increasing lipophilicity and membrane permeability. Methyl substituents at positions 2 and 4 (e.g., 6-bromo-2,4-dimethylpyridin-3-amine) further enhance steric bulk, affecting reaction kinetics .
Steric and Solubility Considerations
  • Iodine and Trimethylsilyl Groups : The 4-iodo substitution in 6-bromo-2-chloro-4-iodopyridin-3-amine introduces steric hindrance, limiting reactivity at position 4 but enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methoxy Groups : Methoxy-substituted derivatives (e.g., 5-bromo-6-methoxypyridin-3-amine) exhibit improved solubility in polar solvents due to the oxygen atom’s lone pairs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-2-chloro-N-methylpyridin-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via bromination of a pre-functionalized pyridine scaffold. A standard approach involves halogenation using N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane under controlled temperatures (40–60°C). Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of NBS) and reaction time (4–8 hours) to minimize by-products .
  • Characterization : Confirmation of structure is achieved via 1H^1H/13C^{13}C NMR (peaks at δ 2.8–3.1 ppm for N-methyl, δ 6.5–7.5 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H NMR identifies substituent positions (e.g., deshielded protons adjacent to bromine/chlorine).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., using SHELX software for refinement ).
  • FT-IR : Confirms N-H stretches (~3350 cm1^{-1}) and C-Br/C-Cl vibrations (550–650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties such as Fukui indices to identify reactive sites. For example, bromine at the 6-position shows higher electrophilicity, favoring Suzuki-Miyaura coupling with aryl boronic acids .
  • Validation : Compare computed HOMO-LUMO gaps (~4.5 eV) with experimental reaction yields (70–85%) .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyridine derivatives?

  • Approach :

Structural Analog Comparison : Compare with analogs like 6-chloro-N-methylpyridin-2-amine (lower bioactivity due to reduced electronegativity) .

Dose-Response Studies : Test varying concentrations (1–100 µM) to establish EC50_{50} values.

Molecular Docking : Simulate binding affinities to targets (e.g., kinase enzymes) using AutoDock Vina .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

  • Case Study : In N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, X-ray analysis revealed planar conformations stabilized by intramolecular N–H⋯O hydrogen bonds. Applying similar principles, modifying the N-methyl group in this compound with bulkier substituents (e.g., isopropyl) could enhance thermal stability .

Experimental Design & Data Analysis

Q. How to design a kinetic study for bromine substitution reactions in this compound?

  • Protocol :

  • Conditions : React with NaSMe in DMF at 25–60°C.
  • Sampling : Aliquot at intervals (0, 15, 30, 60 mins) for HPLC analysis (C18 column, acetonitrile/water gradient).
  • Rate Calculation : Fit data to a pseudo-first-order model (kobsk_{\text{obs}}) and correlate with Hammett parameters .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • Techniques :

  • LC-MS/MS : Detect halogenated by-products (e.g., 6-bromo-2,3-dichloropyridine) at ppm levels .
  • GC-FID : Monitor residual solvents (e.g., dichloromethane < 0.1%) .

Structural and Functional Insights

Q. How does the substitution pattern (Br, Cl, N-methyl) influence electronic properties?

  • Analysis :

  • Electron-Withdrawing Effects : Bromine and chlorine decrease electron density at the pyridine ring, confirmed by 13C^{13}C NMR shifts (C-6: δ 120–125 ppm).
  • Steric Effects : N-methyl minimally hinders reactivity at adjacent positions, enabling regioselective functionalization .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Solutions : Slow evaporation from methanol/water mixtures (8:2 v/v) at 4°C yields diffraction-quality crystals. Use SHELXL for refinement, accounting for disorder in halogen atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.